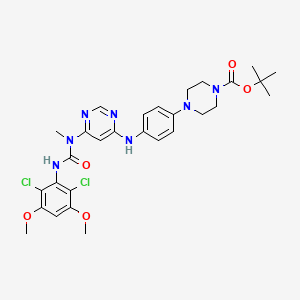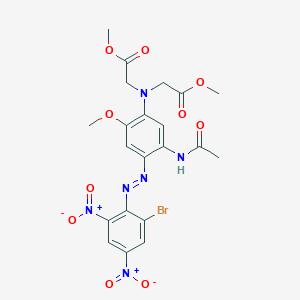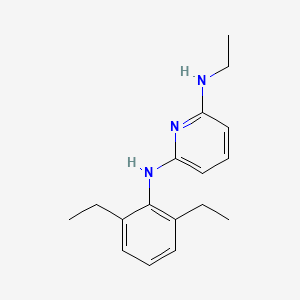
PptT-IN-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PptT-IN-4: is a compound known for its inhibitory activity against the enzyme 4’-phosphopantetheinyl transferase (PptT). This enzyme is crucial for the survival and virulence of Mycobacterium tuberculosis, making this compound a promising candidate for antimycobacterial therapy . The compound exhibits an IC50 of 0.71 μM and demonstrates significant antimycobacterial activity against Mycobacterium tuberculosis H37Rv with a minimum inhibitory concentration (MIC) of 42 μM .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PptT-IN-4 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve the use of specific reagents and catalysts to achieve the desired chemical structure .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality and yield. The process would also involve stringent quality control measures to ensure the purity and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions
PptT-IN-4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: This compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce analogs with different functional groups .
Scientific Research Applications
PptT-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study enzyme inhibition and reaction mechanisms.
Biology: Employed in research on Mycobacterium tuberculosis to understand its survival mechanisms and develop new treatments.
Medicine: Potential therapeutic agent for treating tuberculosis due to its inhibitory activity against PptT.
Industry: Could be used in the development of new drugs and therapeutic agents targeting bacterial infections
Mechanism of Action
PptT-IN-4 exerts its effects by inhibiting the enzyme 4’-phosphopantetheinyl transferase (PptT). This enzyme is involved in the post-translational modification of proteins, specifically the transfer of the phosphopantetheine moiety from coenzyme A to a conserved serine residue on acyl carrier proteins. This modification is essential for the activity of fatty acid synthases, polyketide synthases, and non-ribosomal peptide synthetases, which are crucial for the synthesis of complex mycobacterial lipids .
Comparison with Similar Compounds
PptT-IN-4 is unique in its specific inhibitory activity against PptT. Similar compounds include:
AU 8918: Another PptT inhibitor with a different chemical structure.
MRS1845: A calcium channel inhibitor with some overlapping biological activities.
ω-Conotoxin FVIA: A peptide toxin that inhibits calcium channels
These compounds share some similarities in their inhibitory activities but differ in their specific targets and chemical structures, highlighting the uniqueness of this compound in its specific inhibition of PptT.
Properties
Molecular Formula |
C17H23N3 |
|---|---|
Molecular Weight |
269.4 g/mol |
IUPAC Name |
6-N-(2,6-diethylphenyl)-2-N-ethylpyridine-2,6-diamine |
InChI |
InChI=1S/C17H23N3/c1-4-13-9-7-10-14(5-2)17(13)20-16-12-8-11-15(19-16)18-6-3/h7-12H,4-6H2,1-3H3,(H2,18,19,20) |
InChI Key |
INMRKBDZTKEPHM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC2=CC=CC(=N2)NCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


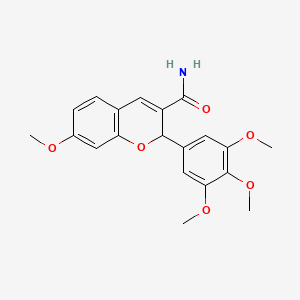
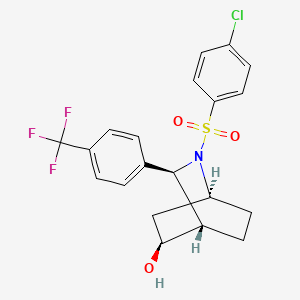
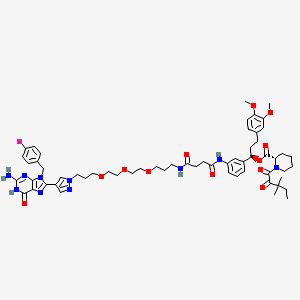

![N-[4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexyl]-4-[(7-ethyl-7-hydroxy-5-methyl-6-oxo-8-propan-2-ylpteridin-2-yl)amino]-3-methoxybenzamide](/img/structure/B12379854.png)
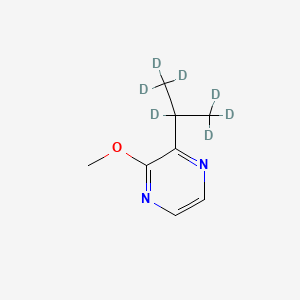
![2-[(1R,8R,9R)-1-methyl-2-methylidene-9-propan-2-yl-5-azatricyclo[5.4.0.03,8]undecan-5-yl]ethanol](/img/structure/B12379862.png)
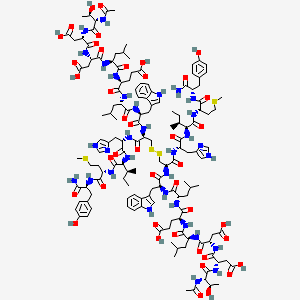
![N-{3-[2-(Cyclopropylamino)quinazolin-6-Yl]-4-Methylphenyl}-3-(Trifluoromethyl)benzamide](/img/structure/B12379895.png)
![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxypropanethioate](/img/structure/B12379910.png)


